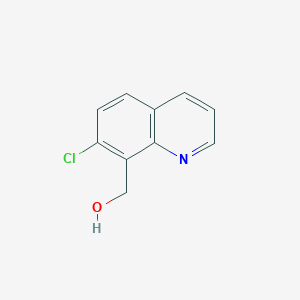

(7-Chloroquinolin-8-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-chloroquinolin-8-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXWGAXWVVGHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)CO)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-80-4 | |

| Record name | (7-chloroquinolin-8-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloroquinolin 8 Yl Methanol and Analogous Structures

Precursor Synthesis and Halogenation Strategies

4,7-Dichloroquinoline (B193633) is a readily available and versatile starting material for the synthesis of a wide array of quinoline (B57606) derivatives. researchgate.netmdpi.com Its utility stems from the differential reactivity of the two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAE) than the chlorine at the C-7 position. semanticscholar.org This reactivity difference allows for selective functionalization at the C-4 position while leaving the C-7 chloro group intact. tandfonline.comgoogle.com

For instance, reacting 4,7-dichloroquinoline with various amines under controlled conditions, often in ethanol (B145695) and sometimes with the aid of ultrasound irradiation, leads to the formation of 4-amino-7-chloroquinoline derivatives. semanticscholar.orgtandfonline.com This selective substitution provides a scaffold that already contains the required 7-chloro substitution, which can then be further modified at other positions, such as C-8, to build towards the final target structure. scholaris.ca The synthesis of chloroquine (B1663885) and hydroxychloroquine (B89500) classically begins with 4,7-dichloroquinoline, highlighting its importance as a key intermediate. mdpi.com

The regioselective introduction of a chlorine atom onto a pre-existing quinoline ring is a fundamental strategy. The position of chlorination is heavily influenced by the directing effects of substituents already on the ring. For 8-substituted quinolines, metal-free halogenation methods have been developed that offer high regioselectivity. rsc.org

Using reagents like trichloroisocyanuric acid (TCCA), it is possible to achieve selective chlorination at the C-5 or C-7 positions of 8-substituted quinolines. rsc.org The outcome of the reaction is dictated by the nature of the substituent at the C-8 position. This method is advantageous due to its operational simplicity, the use of an atom-efficient halogen source, and good functional group tolerance under open-air conditions. rsc.org The presence of an electron-withdrawing group or a specific directing group can steer the chlorination to the desired C-7 position, which is essential for synthesizing the precursor to (7-Chloroquinolin-8-yl)methanol. tandfonline.com

Table 1: Regioselective C7-Chlorination of 8-Substituted Quinolines

| Substrate (8-Substituent) | Chlorinating Agent | Product (Position of Cl) | Yield (%) | Reference |

|---|---|---|---|---|

| N-(quinolin-8-yl)pivalamide | TCCA | C7-chlorinated | 92 | rsc.org |

| 5-methoxyquinolin-8-amine | TCCA | C7-chlorinated | 65 | rsc.org |

| 5-chloroquinolin-8-amine | TCCA | C7-chlorinated | 85 | rsc.org |

Introducing a hydroxymethyl group (-CH₂OH) at the C-8 position of the quinoline nucleus is a key transformation. This can be accomplished through a multi-step sequence, often involving the creation of a different functional group at C-8 that can be subsequently converted to the hydroxymethyl group.

One common strategy involves the functionalization of a C-H bond. Ruthenium-catalyzed reactions, for example, have been developed for the C-8 functionalization of quinolines. researchgate.net A more traditional approach involves the oxidation of an 8-methylquinoline. For example, 7-chloro-8-methylquinoline (B132762) can be oxidized to 7-chloro-8-quinolinecarboxylic acid. google.com This carboxylic acid can then be reduced to the corresponding primary alcohol, this compound. Another pathway involves the introduction of a formyl group (-CHO) at the C-8 position, followed by its reduction. nih.govhzdr.de This two-step formylation-reduction sequence provides a reliable method for accessing the C-8 hydroxymethyl group.

Direct Synthetic Routes to this compound

Direct routes simplify the synthesis by utilizing a precursor that already contains the necessary carbon skeleton and requires only functional group interconversion to yield the final product.

A highly effective and direct method for synthesizing quinolinyl-methanol compounds is the reduction of the corresponding quinoline carbaldehydes (formylquinolines). This reaction transforms the aldehyde functional group into a primary alcohol. mdpi.com Specifically, 7-chloroquinoline-8-carbaldehyde (B2833347) would be the immediate precursor for this compound in this synthetic approach.

Sodium borohydride (B1222165) (NaBH₄) is a mild and chemoselective reducing agent widely used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comsci-hub.se It is particularly suitable for this transformation due to its high efficiency and tolerance for other functional groups that might be present on the quinoline ring, such as the chloro-substituent. youtube.com

The reaction is typically carried out in a protic solvent like ethanol or methanol (B129727). mdpi.comsci-hub.se The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.comnumberanalytics.com This is followed by a workup step, often with mild acid, to protonate the resulting alkoxide and yield the primary alcohol. masterorganicchemistry.com The reduction of various substituted quinoline-3-carbaldehydes to the corresponding quinoline-3-methanol derivatives using NaBH₄ in refluxing ethanol has been demonstrated to proceed efficiently, providing a strong precedent for the reduction of 7-chloroquinoline-8-carbaldehyde. mdpi.com

Table 2: Hydride-Mediated Reduction of Substituted Formylquinolines

| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,6,8-Triphenylquinoline-3-carbaldehyde | NaBH₄ | Ethanol | (4,6,8-Triphenylquinolin-3-yl)methanol | 92 | mdpi.com |

| 4-(4-Fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | NaBH₄ | Ethanol | (4-(4-Fluorophenyl)-6,8-diphenylquinolin-3-yl)methanol | 88 | mdpi.com |

| 6,8-Diphenyl-4-(p-tolyl)quinoline-3-carbaldehyde | NaBH₄ | Ethanol | (6,8-Diphenyl-4-(p-tolyl)quinolin-3-yl)methanol | 90 | mdpi.com |

Reduction of Formylquinolines to Methanols

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a fundamental and widely applied transformation in organic synthesis for the reduction of carbonyl compounds to alcohols. nih.gov In the context of synthesizing this compound, this approach typically involves the reduction of a precursor containing a carbonyl group at the C-8 position of the 7-chloroquinoline (B30040) core.

The catalytic hydrogenation of carboxylic acids and their esters is a challenging yet important reaction. nih.govrsc.org For the synthesis of this compound, this would involve the reduction of 7-chloroquinoline-8-carboxylic acid or its corresponding ester. While specific examples for this exact substrate are not prevalent in the provided results, the general principle involves the use of heterogeneous catalysts under hydrogen pressure. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, as the carbonyl group's reactivity is relatively low. nih.govrsc.org

A more common precursor for catalytic hydrogenation to this compound is 7-chloroquinoline-8-carbaldehyde. The reduction of an aldehyde to a primary alcohol is a standard transformation. For instance, 2-chloroquinoline-3-carbaldehydes have been successfully reduced to their corresponding alcohols using sodium borohydride. semanticscholar.org A similar strategy could be applied to 7-chloroquinoline-8-carbaldehyde. Palladium on carbon (Pd/C) is another commonly used catalyst for such hydrogenations. semanticscholar.org

Table 1: Catalytic Hydrogenation Precursors and Potential Reagents

| Precursor | Potential Reducing Agent/Catalyst | Product |

| 7-chloroquinoline-8-carboxylic acid | Heterogeneous catalysts (e.g., Ru-based, Re/TiO2) nih.govresearchgate.net | This compound |

| 7-chloroquinoline-8-carboxylic acid ester | Heterogeneous catalysts (e.g., Re/TiO2) researchgate.net | This compound |

| 7-chloroquinoline-8-carbaldehyde | Sodium borohydride, 10% Pd/C semanticscholar.org | This compound |

Organometallic Approaches in Quinoline Functionalization

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds like quinoline. acs.org These methods allow for the introduction of various substituents at specific positions, which can then be further elaborated to the desired hydroxymethyl group.

Directed ortho metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic rings. durham.ac.ukacs.org This technique relies on a directing group to guide a metalating agent to a specific adjacent position. In the case of quinolines, the nitrogen atom can act as a directing group, facilitating metalation at the C-8 position. acs.org

The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl (where TMP is 2,2,6,6-tetramethylpiperidyl), has proven effective for the direct magnesiation of various heterocycles, including quinolines. acs.org Specifically, 7-chloroquinoline can be successfully magnesiated at the C-8 position. durham.ac.ukresearchgate.net This organomagnesium intermediate can then be reacted with an appropriate electrophile, such as an aldehyde (e.g., paraformaldehyde), to introduce the hydroxymethyl group. researchgate.net DFT calculations have been used to rationalize the regioselectivity of these metalation reactions, with the C-8 hydrogen often being the most acidic due to the influence of the ring nitrogen. durham.ac.ukresearchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.goveie.gr While direct C-8 hydroxymethylation via cross-coupling is less common, a two-step sequence involving C-8 alkylation followed by hydroxylation is a viable strategy.

The Suzuki-Miyaura cross-coupling reaction, for instance, can be used to introduce an aryl or vinyl group at a halogenated position. nih.gov In a related context, palladium-catalyzed C-H arylation has been demonstrated at the C-8 position of purines. rsc.org For quinolines, if a suitable leaving group (e.g., bromine or iodine) is present at the C-8 position of 7-chloroquinoline, a cross-coupling reaction could introduce a methyl group. Subsequent selective oxidation of this methyl group would then yield the desired alcohol.

A more direct approach involves the functionalization of a pre-existing group at C-8. For example, if 7-chloro-8-bromoquinoline is available, a Negishi cross-coupling with an appropriate organozinc reagent could be employed. acs.org

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. Ultrasound and microwave irradiation are two key technologies that have been successfully applied to the synthesis of quinoline derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption.

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to accelerate chemical reactions. nih.govresearchgate.net This technique has been employed for the synthesis of various quinoline derivatives, including those with chlorine substituents. researchgate.netnih.gov The application of ultrasound can lead to significant improvements in reaction times and yields compared to conventional methods. researchgate.net For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation, highlighting the utility of this green chemistry approach. researchgate.net While a specific protocol for this compound is not detailed, the successful synthesis of related chlorinated quinolines suggests the potential applicability of this method. nih.govresearchgate.netsemanticscholar.org

Table 2: Comparison of Synthetic Methods for Quinoline Derivatives

| Method | Conditions | Advantages | Reference(s) |

| Conventional Reflux | Thermal heating | Standard laboratory technique | researchgate.net |

| Ultrasound-Assisted | Ultrasound irradiation (e.g., 90% power, 30 min) | Reduced reaction time, improved yield (up to 97%) | researchgate.net |

| Microwave-Assisted | Microwave irradiation (e.g., 150 W, 95°C, 60 min) | Efficient, good yields (~72% for related derivatives) |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.net The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including quinolines. researchgate.netderpharmachemica.com

Microwave-assisted protocols have been developed for the synthesis of pharmacologically active 4-phenoxyquinolines from 4,7-dichloroquinoline. researchgate.net Furthermore, the synthesis of quinolinyl thiazolidinones from 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives has been efficiently carried out under microwave irradiation. derpharmachemica.com Although a specific microwave-assisted synthesis of this compound is not explicitly described, the successful application of this technology to related quinoline systems suggests its potential for this target molecule. For example, microwave-assisted condensation reactions of 4-chloroquinoline (B167314) derivatives with amines have been shown to proceed in good yields. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Synthesis

The precise control over the placement of functional groups and the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For a molecule like this compound, achieving such control dictates the efficiency of the synthesis and the biological or material properties of the final product and its derivatives.

Controlling Substitution Patterns on the Quinoline Core

The regioselective functionalization of the quinoline ring system is a well-explored area, with various strategies developed to introduce substituents at specific positions. The synthesis of this compound and its analogs often relies on directed metalation strategies, where the inherent acidity of certain protons on the quinoline core is exploited or modulated by directing groups.

One powerful approach involves the use of mixed lithium-magnesium reagents. For instance, the magnesiation of 7-chloroquinolines can be achieved under mild conditions, allowing for the introduction of various electrophiles. acs.org The choice of the metalating agent and the reaction conditions are crucial for directing the deprotonation to the desired position. For example, in the synthesis of related quinoline derivatives, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to selectively metalate the C8 position of 4,7-dichloroquinoline. This regioselectivity is rationalized by the coordination of the magnesium to the quinoline nitrogen, which increases the acidity of the adjacent C8 proton. durham.ac.uk Subsequent reaction with an aldehyde electrophile, such as formaldehyde (B43269) or a substituted benzaldehyde, would then yield the corresponding 8-hydroxymethyl derivative. durham.ac.uk

A general representation of this regioselective functionalization is depicted below:

Table 1: Regioselective Synthesis of Quinolin-8-yl Methanol Analogs via Directed Metalation

| Starting Material | Reagent | Electrophile | Product | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | TMPMgCl·LiCl | Benzaldehyde | (4,7-Dichloroquinolin-8-yl)(phenyl)methanol | durham.ac.uk |

This strategy highlights the ability to selectively introduce a hydroxymethyl group, or a substituted hydroxymethyl group, at the C8 position, even in the presence of other reactive sites, by carefully choosing the metalating agent and reaction parameters.

Diastereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The introduction of a substituent at the methanol's carbinol center in derivatives of this compound creates a stereocenter, leading to the possibility of diastereomers and enantiomers. The synthesis of single enantiomers is often critical for pharmacological applications.

A highly effective method for obtaining enantiomerically enriched chiral alcohols is through chemoenzymatic dynamic kinetic resolution (DKR). This approach combines the high selectivity of an enzyme for one enantiomer of a racemic mixture with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

For the synthesis of chiral derivatives of this compound, a similar strategy to that employed for 2-(quinolin-8-yl)benzylalcohols can be envisioned. csic.es This involves the enzymatic acylation of a racemic alcohol using a lipase (B570770), such as Candida antarctica lipase B (CalB), in the presence of an acyl donor. The lipase selectively acylates one enantiomer, leaving the other unreacted. The key to the "dynamic" aspect is the simultaneous racemization of the unreacted alcohol, which can be achieved using a transition metal catalyst, such as a ruthenium complex (e.g., Shvo's catalyst). csic.es This racemization often proceeds through a transient oxidation to the corresponding aldehyde or ketone, which is achiral, followed by reduction. csic.es

Table 2: Chemoenzymatic Dynamic Kinetic Resolution for the Synthesis of Chiral Quinoline-based Alcohols

| Racemic Substrate | Enzyme | Racemization Catalyst | Product | Key Feature | Reference |

|---|

By adapting this methodology, racemic (7-chloroquinolin-8-yl)(aryl)methanol derivatives could be resolved to afford single enantiomers with high efficiency and enantiomeric excess. The choice of enzyme, racemization catalyst, and reaction conditions would need to be optimized for the specific substrate.

Furthermore, asymmetric transfer hydrogenation has been successfully applied for the kinetic resolution of axially chiral quinolines, demonstrating the potential of transition metal catalysis in achieving high enantioselectivity in quinoline systems. acs.orgresearchgate.net While this is for a different type of chirality, it underscores the feasibility of developing enantioselective catalytic methods for the synthesis of chiral this compound derivatives.

Chemical Transformations and Derivatization Strategies of 7 Chloroquinolin 8 Yl Methanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol, making it amenable to a range of common organic transformations, including oxidation, reduction, esterification, etherification, and substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in (7-chloroquinolin-8-yl)methanol can yield either the corresponding aldehyde, 7-chloroquinoline-8-carbaldehyde (B2833347), or the carboxylic acid, 7-chloroquinoline-8-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane (DMP). durham.ac.uk For instance, the oxidation of a similar allyl alcohol to a chalcone (B49325) has been achieved using DMP. durham.ac.uk To obtain the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or silver nitrate (B79036) in the presence of sodium hydroxide (B78521) are typically employed. researchgate.netsemanticscholar.org The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with alkaline KMnO4 has been shown to produce 2-chloroquinoline-3-carboxylic acid. researchgate.net

Table 1: Oxidation Reactions of this compound Analogs

| Starting Material | Reagent | Product | Reference |

| Allyl alcohol | Dess-Martin periodinane (DMP) | Chalcone | durham.ac.uk |

| 2-chloroquinoline-3-carbaldehyde | Alkaline KMnO4 | 2-chloroquinoline-3-carboxylic acid | researchgate.net |

| 2-chloroquinoline-3-carbaldehyde | Silver nitrate, Sodium hydroxide | 2-chloroquinoline-3-carboxylic acid | semanticscholar.org |

Reduction Reactions to Alkyl Derivatives

The hydroxymethyl group can be reduced to a methyl group, yielding 7-chloro-8-methylquinoline (B132762). This transformation can be achieved through a two-step process involving the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH4). A direct synthesis of 7-chloro-8-methylquinoline has also been reported via the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent. google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. For example, the synthesis of 2-chloroquinolin-3-yl ester derivatives has been reported by reacting the corresponding alcohol with an acid chloride in the presence of activated potassium carbonate. semanticscholar.org

Etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like reaction with diazo compounds or using Mitsunobu conditions. The synthesis of methoxy (B1213986) substituted derivatives has been accomplished through the substitution of a chlorine atom. nih.gov

Mitsunobu Reaction for N-Alkylation and Other Derivatizations

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry. organic-chemistry.org In the context of this compound, this reaction can be employed for N-alkylation of N-heterocyclic compounds. epa.govresearchgate.net The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.net

This method allows for the formation of a C-N bond by reacting the alcohol with a suitable nitrogen nucleophile, such as a phtalimide or a heterocyclic amine. organic-chemistry.orgresearchgate.net For example, the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol (B155800) with N-heterocyclic compounds like quinazolinone and pyrimidone has been successfully demonstrated. researchgate.net

Conversion to Halogenated Methyl Derivatives

The hydroxymethyl group can be converted to a halomethyl group (e.g., chloromethyl, bromomethyl) using various halogenating agents. Thionyl chloride (SOCl2) is commonly used to convert primary alcohols to their corresponding chlorides. For instance, (2-chloroquinolin-3-yl)methanol derivatives have been reacted with thionyl chloride in dichloromethane (B109758) to produce 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives in high yields. samipubco.com Similarly, a mixture of phosphorus oxychloride and glacial acetic acid has been used to convert an oxoacid to a chloroquinoline derivative. researchgate.net

Table 2: Synthesis of Halogenated Methyl Derivatives from this compound Analogs

| Starting Material | Reagent | Product | Yield | Reference |

| (2-chloroquinolin-3-yl)methanol derivatives | Thionyl chloride, Dichloromethane | 2-chloro-3-(chloromethyl)quinoline derivatives | 95-98% | samipubco.com |

| Oxoacid | Phosphorus oxychloride, Glacial acetic acid | 2-Chloroquinoline-8-carboxylic acid | 93% | researchgate.net |

Reactions at the Chlorine Atom (C-7)

The chlorine atom at the C-7 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAE) reactions. mdpi.comtandfonline.comtandfonline.com This allows for the introduction of a variety of substituents at this position, further expanding the chemical diversity of derivatives.

The reactivity of the C-7 chlorine is influenced by the electronic nature of the quinoline ring. Nucleophilic substitution at this position has been exploited in reactions with various nucleophiles, including amines and thiols. For example, the reaction of 4,7-dichloroquinoline (B193633) with amines such as o-phenylenediamine (B120857) and 3-amino-1,2,4-triazole under ultrasound irradiation has been reported to yield the corresponding 4-amino-7-chloroquinoline derivatives. tandfonline.comtandfonline.com While these examples involve substitution at the C-4 position in 4,7-dichloroquinoline, the principle of nucleophilic aromatic substitution is applicable to the C-7 position as well. The regioselectivity of such reactions can be influenced by factors such as the nature of the nucleophile and the reaction conditions. tandfonline.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be employed to form new carbon-carbon bonds at the C-7 position by reacting with boronic acids or alkenes, respectively. chim.it

Nucleophilic Substitution Reactions with Various Nucleophiles

The hydroxyl group of the methanol (B129727) substituent in this compound can be readily converted into a better leaving group, facilitating nucleophilic substitution reactions. A common strategy involves the Mitsunobu reaction, which allows for the substitution of the hydroxyl group with a variety of nucleophiles under mild conditions. For instance, in a related system, (2-chloroquinolin-3-yl)methanol undergoes dehydration and subsequent reaction with nitrogen heterocycles like quinazolinone and pyrimidone in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) chemicalpapers.comresearchgate.net. This suggests that this compound could similarly react with various nucleophiles, including azides, amines, and thiols, to generate a range of functionalized derivatives.

Another important nucleophilic substitution is the conversion of the alcohol to an alkyl halide, which can then be further functionalized. For example, the hydroxyl group can be replaced by bromine. This transformation sets the stage for subsequent reactions with a wide array of nucleophiles.

A particularly useful transformation is the introduction of an azide (B81097) group to form 8-(azidomethyl)-7-chloroquinoline. This can be achieved through a two-step process involving the conversion of the alcohol to a suitable leaving group, followed by reaction with sodium azide researchgate.netfuture-science.com. The resulting azide is a versatile intermediate that can participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole rings researchgate.netfuture-science.comresearchgate.netmdpi.com.

The Williamson ether synthesis provides a classical route to ethers from alcohols masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com. By deprotonating the hydroxyl group of this compound with a strong base to form the corresponding alkoxide, and then reacting it with an alkyl halide, a variety of ethers can be synthesized masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com.

The following table summarizes potential nucleophilic substitution reactions of this compound based on analogous reactions of similar compounds.

| Nucleophile | Reagents | Product | Reference(s) |

| Nitrogen Heterocycles | PPh₃, DEAD | 8-((Heterocyclyl)methyl)-7-chloroquinoline | chemicalpapers.comresearchgate.net |

| Azide | 1. Mesyl Chloride, Et₃N 2. NaN₃ | 8-(Azidomethyl)-7-chloroquinoline | researchgate.netfuture-science.com |

| Alkyl Halide | NaH, Alkyl Halide | 8-((Alkoxy)methyl)-7-chloroquinoline | masterorganicchemistry.comkhanacademy.orgorgchemres.orgfrancis-press.com |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the quinoline scaffold is amenable to such transformations. While the chlorine atom at the 7-position can potentially participate in these reactions, the focus here is on the derivatization of the 8-methanol group, often after its conversion to a more reactive species like a halide.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org. To utilize this compound in a Heck reaction, it would first need to be converted to an 8-(halomethyl) derivative. This derivative could then be coupled with various alkenes to introduce a vinyl group at the 8-position. The reaction conditions typically involve a palladium source such as Pd(OAc)₂, a phosphine ligand, and a base like triethylamine (B128534) nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex nih.govscirp.orgorganic-chemistry.orgresearchgate.netrsc.org. Similar to the Heck reaction, the methanol group of this compound would need to be converted to a halide to act as the electrophilic partner. This 8-(halomethyl)-7-chloroquinoline could then be coupled with a variety of aryl or vinyl boronic acids or their esters to generate 8-(arylmethyl)- or 8-(vinylmethyl)-7-chloroquinolines.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst researchgate.netrsc.orgchim.itsemanticscholar.org. An 8-(halomethyl)-7-chloroquinoline derivative could be coupled with various terminal alkynes to introduce an alkynyl moiety at the 8-position. A modified, copper-free Sonogashira protocol has also been developed for the functionalization of quinoline motifs researchgate.net.

The following table outlines representative conditions for these palladium-catalyzed coupling reactions, assuming prior conversion of the methanol group to a halide.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Reference(s) |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | nih.govmdpi.comrug.nlsioc-journal.cnorganic-chemistry.orgorganic-chemistry.org |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | nih.govscirp.orgorganic-chemistry.orgresearchgate.netrsc.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | researchgate.netrsc.orgchim.itsemanticscholar.org |

Reactions at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is basic and nucleophilic, allowing for a range of reactions that modify this position.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The quinoline nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base rsc.orgrsc.orgpreprints.org. For instance, N-alkylation of quinoline derivatives has been achieved using alkyl halides in solvents like DMF with a base such as K₂CO₃ preprints.org. This reaction leads to the formation of N-alkylquinolinium salts. In the case of this compound, this would result in a quaternary ammonium (B1175870) salt with a positive charge on the nitrogen atom.

N-Acylation: N-acylation of the quinoline nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylquinolinium species. Such reactions are often part of more complex transformations, for example, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, an N-oxidation/C2-amide formation sequence is employed mdpi.com.

The following table provides representative conditions for N-alkylation and N-acylation of the quinoline nitrogen.

| Reaction | Reagent | Base | Solvent | Product | Reference(s) |

| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | N-Alkyl-(7-chloroquinolin-8-yl)methanol Salt | rsc.orgrsc.orgpreprints.org |

| N-Acylation | Acyl Chloride | Pyridine (B92270) | CH₂Cl₂ | N-Acyl-(7-chloroquinolin-8-yl)methanol Salt | mdpi.com |

Quaternization Strategies

Quaternization of the quinoline nitrogen involves the reaction with an alkylating agent to form a stable quaternary ammonium salt. A common and effective reagent for this purpose is methyl iodide researchgate.netnih.gov. The reaction is typically carried out by heating the quinoline derivative with an excess of methyl iodide, often in a solvent like DMF or acetone (B3395972) researchgate.netnih.gov. The resulting N-methylquinolinium iodide is a positively charged species, which can alter the electronic properties and solubility of the molecule.

| Alkylating Agent | Solvent | Temperature | Product | Reference(s) |

| Methyl Iodide | DMF | 100 °C (sealed tube) | N-Methyl-(7-chloroquinolin-8-yl)methanol Iodide | researchgate.net |

Multi-Component Reactions and Cascade Transformations

Integration into Complex Heterocyclic Systems

This compound and its derivatives can serve as building blocks in multi-component reactions (MCRs) to construct more complex heterocyclic systems in a single step. One of the most prominent examples is the use of an azide derivative in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction.

As previously mentioned, 8-(azidomethyl)-7-chloroquinoline can be synthesized from this compound. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole ring researchgate.netfuture-science.comresearchgate.netmdpi.com. This strategy has been used to synthesize novel 7-chloroquinoline-based 1,2,3-triazole hybrids researchgate.netmdpi.com. For example, reacting an N-propargyl derivative with an azide in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) yields the corresponding triazole-linked conjugate mdpi.com. This approach allows for the facile connection of the (7-chloroquinolin-8-yl)methyl moiety to a wide variety of other molecular scaffolds.

The following table illustrates a representative MCR involving a derivative of this compound.

| Reaction Type | Reactants | Catalyst System | Solvent | Product | Reference(s) |

| CuAAC | 8-(Azidomethyl)-7-chloroquinoline, Terminal Alkyne | CuSO₄, Sodium Ascorbate | tBuOH/H₂O | 1-((7-Chloroquinolin-8-yl)methyl)-4-substituted-1H-1,2,3-triazole | researchgate.netfuture-science.comresearchgate.netmdpi.com |

Formation of Fused Tetracyclic and Polycyclic Quinoline Structures

The synthesis of fused tetracyclic and polycyclic quinoline structures from this compound represents a key strategy for accessing novel and structurally diverse compounds. While direct examples starting from this specific methanol derivative are not extensively documented in readily available literature, established synthetic routes for analogous quinoline systems provide a clear blueprint for potential transformations.

One prominent approach involves the intramolecular cyclization of derivatives of the starting material. For instance, the conversion of the hydroxymethyl group at the 8-position to a more reactive species can initiate cyclization onto the quinoline core or a pre-installed side chain. A hypothetical, yet plausible, pathway could involve the initial etherification or esterification of the hydroxymethyl group with a reagent containing a suitable aromatic or heterocyclic ring. Subsequent intramolecular Heck coupling, Friedel-Crafts reaction, or other palladium-catalyzed cyclizations could then forge the new ring system.

For example, the synthesis of isoindolo[2,1-a]quinoline derivatives, a class of tetracyclic quinolines, has been achieved through intramolecular Heck coupling of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one. While this example involves a different isomer, the principle of intramolecular cyclization is transferable. A similar strategy could be envisioned for an appropriately substituted derivative of this compound.

Another powerful method for constructing fused rings is through multi-component reactions. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step. While specific examples utilizing this compound are scarce, the broader field of quinoline chemistry offers numerous precedents.

| Fused Ring System | General Synthetic Strategy | Potential Precursor from this compound |

| Isoindolo[2,1-a]quinolines | Intramolecular Friedel-Crafts or Heck cyclization | 8-(Bromomethyl)-7-chloroquinoline (B1282375) coupled with a suitable nucleophile |

| Pyrrolo[3,4-b]quinolines | Condensation and cyclization with formamide/formic acid | 7-Chloroquinoline-8-carbaldehyde (via oxidation of the methanol) |

| Benzo[b]naphthyridines | Spontaneous cyclization of imines from 2-alkynylquinoline-3-carboxaldehydes | Analogous strategies would require significant modification of the starting material |

It is important to note that the development of direct and efficient methods for the synthesis of fused tetracyclic and polycyclic quinolines from this compound remains an active area of research. The exploration of novel catalytic systems and reaction conditions will be crucial for unlocking the full potential of this versatile building block.

Strategies for Introducing Complex Side Chains

The functionalization of the quinoline core with complex side chains is a critical aspect of drug discovery and materials science, as these side chains can significantly influence the molecule's properties. The this compound scaffold provides multiple handles for such modifications.

The introduction of diamine and hydrazine (B178648) moieties can impart significant changes to the physicochemical properties of the quinoline derivative, often enhancing its biological activity. While direct coupling of this compound with these nucleophiles is not a primary route, its derivatives, particularly the corresponding aldehyde or a halo-methyl intermediate, are excellent substrates for such reactions.

Research has shown that 4-amino-7-chloroquinolines can be readily synthesized by reacting 4,7-dichloroquinoline with various amines. A similar nucleophilic aromatic substitution (SNAr) at the C7 position of a derivative of this compound is theoretically possible, although the reactivity might be influenced by the nature of the substituent at C8.

A more common strategy involves the conversion of the hydroxymethyl group to a more electrophilic species. For example, oxidation to the aldehyde would allow for reductive amination with diamines. Alternatively, conversion to 8-(bromomethyl)-7-chloroquinoline would enable direct alkylation of diamines and hydrazines.

| Reactant | Reaction Type | Resulting Moiety | Potential Application |

| Ethane-1,2-diamine | Reductive amination with 7-chloroquinoline-8-carbaldehyde | N,N'-bis((7-chloroquinolin-8-yl)methyl)ethane-1,2-diamine | Metal chelation, biological linkers |

| Hydrazine | Nucleophilic substitution on 8-(bromomethyl)-7-chloroquinoline | (7-Chloroquinolin-8-yl)methylhydrazine | Precursor for hydrazones and further heterocycle synthesis |

| Substituted Hydrazides | Condensation with 7-chloroquinoline-8-carbaldehyde | Hydrazone derivatives | Biologically active compounds |

The synthesis of quinoline-based hydrazones has been a subject of significant interest due to their diverse biological activities. For instance, various 2-chloroquinoline-3-carbaldehyde derivatives have been condensed with hydrazides to produce Schiff bases with antimicrobial properties. A similar approach using 7-chloroquinoline-8-carbaldehyde could yield a new class of bioactive molecules.

The formation of Schiff bases (imines) is a robust and versatile reaction for introducing a wide range of substituents onto a molecule. This is typically achieved by the condensation of an aldehyde or ketone with a primary amine. In the context of this compound, the initial step would be its oxidation to the corresponding aldehyde, 7-chloroquinoline-8-carbaldehyde.

This aldehyde can then be reacted with a diverse array of primary amines, including anilines, alkylamines, and heterocyclic amines, to form the corresponding Schiff bases. These reactions are often catalyzed by a small amount of acid.

Studies on other chloroquinoline isomers have demonstrated the feasibility and utility of this approach. For example, 7-chloroquinoline (B30040) derivatives have been used to synthesize Schiff bases that exhibit significant biological activity. The synthesis of quinoline-based Schiff bases has also been explored for their potential as antidiabetic agents.

| Amine Reactant | Resulting Schiff Base | Potential Properties |

| Aniline (B41778) | N-((7-chloroquinolin-8-yl)methylene)aniline | Precursor for cyclization reactions, fluorescent probes |

| 2-Aminophenol | 2-(((7-chloroquinolin-8-yl)methylene)amino)phenol | Metal sensing, antimicrobial activity |

| Ethylenediamine (1 eq.) | N,N'-bis((7-chloroquinolin-8-yl)methylene)ethane-1,2-diamine | Ligands for coordination chemistry |

The imine bond in the resulting Schiff bases can also serve as a handle for further transformations. For instance, reduction of the imine would lead to the corresponding secondary amine, providing a flexible linker. Alternatively, the imine can participate in cycloaddition reactions to form more complex heterocyclic structures.

Lack of Published Computational Data for this compound Prevents Detailed Theoretical Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the compound this compound (CAS Number: 84163-80-4). Despite the availability of advanced computational chemistry methods, detailed studies focusing on the electronic structure, reactivity, and conformational properties of this specific molecule have not been published in accessible scholarly sources. Consequently, a detailed article based on the requested outline cannot be generated at this time.

While computational studies are common for various quinoline derivatives due to their broad range of biological activities and applications in medicinal chemistry, this compound appears to be uncharacterized in this regard. Searches for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, global reactivity descriptors, Molecular Electrostatic Potential (MEP) maps, and conformational analysis specific to this compound did not yield the necessary data to fulfill the requested scientific article.

Research is available for structurally related compounds, such as other chloroquinoline isomers or more complex molecules containing a 7-chloroquinoline moiety. For instance, studies on [(7-chloroquinolin-4-yl)amino]acetophenones and their metal complexes have reported DFT calculations, including HOMO-LUMO energy gaps and MEP analysis, to understand their structure and potential biological activity. musechem.comnih.gov Similarly, computational methods have been applied to other derivatives like quinolin-8-yl 4-chlorobenzoate (B1228818) and various quinoline-based Schiff bases to explore their electronic properties and reactivity. chemscene.comusta.edu.co

However, the principles of computational chemistry dictate that even minor changes in molecular structure, such as the position of substituents on the quinoline ring, can significantly alter the electronic and conformational properties. The substitution pattern in this compound—with a chlorine atom at position 7 and a methanol group at position 8—creates a unique electronic and steric environment. The specific interactions between these adjacent groups would lead to distinct values for HOMO-LUMO energies, chemical hardness, electrophilicity, and a unique electrostatic potential map. Extrapolating data from other isomers or more complex derivatives would be scientifically unsound and would not provide an accurate representation of the title compound.

Without dedicated theoretical studies that perform geometry optimization and subsequent electronic structure calculations on this compound, any discussion of its computational chemistry remains speculative. The generation of accurate data tables for its FMO energies, global reactivity descriptors, and specific details of its ground state geometry is not possible.

Computational Chemistry and Theoretical Investigations of 7 Chloroquinolin 8 Yl Methanol

Conformational Analysis and Molecular Geometry Optimization

Excited State (S1) Geometry Optimization (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the properties of molecules in their electronically excited states. wikipedia.orgrsc.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state calculations. tennessee.edu TD-DFT allows for the calculation of excited-state energies, geometries, and other properties by modeling the response of the electron density to a time-dependent perturbation, such as that caused by the absorption of light. wikipedia.orgrsc.org

Geometry optimization of the first excited singlet state (S1) of (7-Chloroquinolin-8-yl)methanol provides crucial insights into the molecule's photophysical and photochemical behavior. This process involves finding the minimum energy structure of the molecule in its S1 state. joaquinbarroso.com The optimized geometry of the excited state can differ significantly from the ground-state geometry, which has important implications for processes such as fluorescence and photochemistry. joaquinbarroso.com

For quinoline (B57606) derivatives, TD-DFT calculations have been employed to understand their electronic transitions. researchgate.net The optimization of the excited state geometry begins with the ground-state optimized structure. Upon electronic excitation, the distribution of electron density changes, leading to alterations in bond lengths and angles. scm.com In the case of this compound, excitation to the S1 state would likely involve a π-π* transition within the quinoline ring system. This redistribution of electron density can lead to changes in the geometry of the quinoline core and the orientation of the methanol (B129727) substituent.

The table below illustrates a hypothetical comparison of ground state (S0) and optimized excited state (S1) geometries for a molecule like this compound, based on general principles observed in similar systems.

| Parameter | Ground State (S0) Geometry | Excited State (S1) Geometry |

| C7-Cl Bond Length | ~1.74 Å | May slightly increase |

| C8-C(methanol) Bond Length | ~1.50 Å | May slightly decrease |

| Dihedral Angle (Quinoline-Methanol) | Varies | Can change significantly |

Note: The values in this table are illustrative and not based on specific computational results for this compound.

Mechanistic Insights into Reactions Involving this compound

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For reactions involving this compound, theoretical calculations can map out the potential energy surface, revealing the lowest energy path from reactants to products. This involves locating and characterizing the structures of intermediates and, crucially, the transition states that connect them.

For instance, in the context of nucleophilic aromatic substitution (SNAE) reactions, which are common for chloroquinolines, computational studies can help understand the preference for substitution at different positions. tandfonline.comtandfonline.com The elucidation of reaction pathways often involves techniques like relaxed potential energy surface scans, where the energy of the system is calculated as a function of a specific reaction coordinate (e.g., a bond being formed or broken). Once an approximate transition state is located, more sophisticated algorithms can be used to find the exact saddle point on the potential energy surface.

Frequency calculations are then performed to confirm the nature of the stationary points. A stable intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining reaction rates.

While specific studies on the reaction pathways of this compound were not found, research on related quinoline derivatives demonstrates the utility of these methods. For example, in the hydrolysis of (quinolin-8-yl)dimesitylborane, DFT calculations were used to determine the Gibbs free energy of transition states, providing insight into the reaction's kinetic favorability. usd.edu Similarly, computational studies on the fragmentation of [(7-chloroquinolin-4-yl)amino]acetophenones have proposed detailed fragmentation mechanisms based on calculated proton affinities and the stability of intermediates. nih.gov

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon electronic excitation. This phenomenon is particularly relevant for molecules containing both a proton-donating group (like the hydroxyl group in methanol) and a proton-accepting group (like the nitrogen atom in the quinoline ring).

For this compound, an intramolecular ESPT could potentially occur between the methanol's hydroxyl group and the quinoline nitrogen. Upon absorption of light, the acidity and basicity of the functional groups can change significantly. In many hydroxyquinolines, the hydroxyl group becomes a stronger acid and the quinoline nitrogen becomes a stronger base in the excited state, facilitating proton transfer. nih.govrsc.org

Theoretical studies on 7-hydroxyquinoline (B1418103) (7HQ) have shown that ESPT can occur, often mediated by solvent molecules. nih.govrsc.org Computational investigations of the 7HQ-(CH3OH)3 cluster, for example, have proposed two possible proton transfer pathways in the excited state. rsc.org These studies involve mapping the potential energy surfaces of both the ground and excited states to determine the feasibility and mechanism of proton transfer. rsc.org The calculations can reveal whether the proton transfer is a direct process or involves a concerted mechanism with surrounding solvent molecules acting as a "proton wire".

While direct computational studies on the ESPT of this compound are not available in the provided search results, the principles derived from studies on similar molecules like 7-hydroxyquinoline and (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol (B47542) are highly relevant. nih.govrsc.orgrsc.org These studies combine spectroscopic techniques with DFT and TD-DFT calculations to identify the different prototropic forms of the molecule in the ground and excited states and to elucidate the reaction mechanism. rsc.org

Computational chemistry is a valuable tool for predicting the regioselectivity of chemical reactions, which is the preference for reaction to occur at one position over another. For substituted quinolines like this compound, reactions such as electrophilic or nucleophilic substitution can occur at multiple sites on the quinoline ring. Theoretical calculations can provide insights into which site is most reactive by analyzing various energetic and electronic parameters.

One approach is to calculate the energies of the intermediates formed by the attack of a reagent at different positions. The pathway with the lowest energy intermediate and transition state is generally the favored one. For example, in nucleophilic aromatic substitution reactions of chloroquinolines, the regioselectivity can be predicted by comparing the stability of the Meisenheimer-like intermediates formed by nucleophilic attack at different carbon atoms bearing a chlorine atom.

Electronic parameters derived from population analysis (e.g., atomic charges) and frontier molecular orbital (FMO) theory can also be used to predict regioselectivity. The site with the most positive partial charge is often the most susceptible to nucleophilic attack, while the site with the highest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) can also indicate the preferred site for nucleophilic attack. Conversely, for electrophilic attack, sites with more negative partial charges or higher coefficients of the Highest Occupied Molecular Orbital (HOMO) are typically more reactive.

Studies on 4,7-dichloroquinoline (B193633) have shown that nucleophilic aromatic substitution preferably occurs at the C4 position. tandfonline.comtandfonline.com This is consistent with predictions based on bond dissociation energy calculations, which show a lower energy for breaking the C4-Cl bond compared to the C7-Cl bond. tandfonline.comtandfonline.com While specific calculations for this compound are not present in the search results, similar principles would apply. DFT calculations could be used to predict the most likely sites for various reactions, aiding in the design of synthetic routes to new derivatives.

The following table outlines key parameters used in predicting regioselectivity:

| Parameter | Description | Implication for Reactivity |

| Transition State Energy | The energy barrier that must be overcome for a reaction to occur at a specific site. | Lower energy indicates a more favorable reaction pathway. |

| Intermediate Stability | The relative energy of the intermediate species formed during the reaction. | More stable intermediates suggest a more likely reaction pathway. |

| Partial Atomic Charges | The distribution of electron density across the molecule. | More positive sites are prone to nucleophilic attack; more negative sites to electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | The distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack, respectively. |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can have a significant impact on the properties and reactivity of a molecule. Computational chemistry accounts for these solvent effects using either implicit or explicit solvent models. wikipedia.org

Implicit solvent models , also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov The solute molecule is placed in a cavity within this dielectric continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.org These models are computationally efficient and can provide a good approximation of the bulk solvent effects on properties like molecular geometry, electronic structure, and reaction energetics. researchgate.net For example, TD-DFT calculations can be performed with an implicit solvent model to predict how the absorption spectrum of this compound might shift in different solvents. ekb.eg

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.gov This approach allows for the specific interactions between the solute and nearby solvent molecules, such as hydrogen bonding, to be modeled directly. mdpi.com While more computationally expensive, explicit solvent models can provide a more accurate description of the local solvent environment, which can be crucial for understanding certain reaction mechanisms, like solvent-assisted proton transfer. bhsai.org Hybrid models, which combine a quantum mechanical (QM) description of the solute with a molecular mechanical (MM) description of the explicit solvent molecules (QM/MM), are often used to balance accuracy and computational cost. wikipedia.org

The choice between an implicit and explicit solvent model depends on the specific system and the properties being investigated. For general predictions of solvent effects on spectra or the relative stability of conformers, implicit models are often sufficient. ekb.eg However, for processes where specific solute-solvent interactions play a key role, such as in certain reaction mechanisms or for a detailed understanding of solvation shells, an explicit or hybrid model may be necessary. nih.govmdpi.com

Investigation of Solvent-Assisted Mechanisms

The role of solvents in the chemical reactivity and photophysical properties of quinoline derivatives is a critical area of computational and theoretical investigation. For compounds structurally related to this compound, solvents are understood to influence reaction pathways, molecular stability, and electronic transitions through various interaction models, including both specific and non-specific solvation effects. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into these solvent-assisted mechanisms.

Theoretical models often utilize the Polarizable Continuum Model (PCM) to simulate the bulk solvent environment. This approach treats the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the effect of the solvent on the electronic structure of the solute molecule. For more detailed investigations into specific solvent-solute interactions, explicit solvent models, where individual solvent molecules are included in the quantum mechanical calculation, are employed. These explicit models are crucial for understanding mechanisms where solvent molecules directly participate in the reaction, such as through hydrogen bonding or by acting as a proton shuttle.

Research on various chloroquinoline derivatives has demonstrated the profound impact of solvent polarity on their electronic and structural properties. For instance, studies on related quinoline compounds have shown that increasing solvent polarity can lead to significant changes in the dipole moment and a decrease in the HOMO-LUMO energy gap. researchgate.net This suggests that polar solvents can stabilize charge-separated states, which may be critical intermediates in certain reaction mechanisms.

In the context of reaction mechanisms, solvents can play a direct role. For example, in nucleophilic aromatic substitution reactions, which are common for chloroquinolines, the solvent can stabilize the transition state and intermediates. Computational studies on the synthesis of 7-chloroquinoline (B30040) derivatives have implicitly considered the role of solvents like ethanol (B145695) and methanol, which are known to facilitate such reactions. nih.govnih.gov While explicit computational studies detailing the step-by-step solvent-assisted mechanism for this compound are not extensively available, the principles derived from related systems are applicable.

Furthermore, the photophysical properties of quinoline derivatives are highly sensitive to the solvent environment. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a well-documented phenomenon for this class of compounds. Theoretical investigations using Time-Dependent DFT (TD-DFT) have been employed to predict the absorption spectra of quinoline derivatives in different solvents. researchgate.netekb.eg These studies reveal that the observed red or blue shifts in the absorption maxima can be correlated with the solvent's dielectric constant and its ability to form hydrogen bonds. For example, a red shift in the absorption spectrum upon increasing solvent polarity often indicates that the excited state is more polar than the ground state and is thus better stabilized by the polar solvent. acs.org

The following table summarizes theoretical findings on the effect of solvents on the properties of various quinoline derivatives, providing a basis for understanding the potential solvent-assisted behavior of this compound.

| Compound | Method | Solvent | Observed Effect | Reference |

| (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4- b]furan-8-one | TD-DFT | Gas Phase vs. Solvents | The study reported on the solvent effect on the wavelength of absorption. | researchgate.net |

| Pyrazole (as a model N-heterocycle) | DFT/B3LYP | Gas Phase, Water | The HOMO–LUMO gap decreased, and the dipole moment increased with increasing solvent polarity. UV-vis spectra showed redshifts in more polar solvents. | researchgate.net |

| Quinolin-8-yl 4-chlorobenzoate (B1228818) | UV-Vis Spectroscopy | Methanol | The study reported UV-Vis absorption data in methanol, indicating π → π* and n → π* transitions. | mdpi.com |

| [(7-chloroquinolin-4-yl)amino]acetophenones | DFT/B3LYP | Methanol, DMSO | Experimental UV-vis data was recorded in DMSO, and computational studies were performed, though specific solvent effects on the mechanism were not detailed. | nih.gov |

| 7-(Diethylamino)quinolone chalcones | TD-DFT | THF, DMSO | A significant red shift in the maximum absorption was observed when moving from THF to the more polar DMSO, indicating an ICT character of the electronic transition. | acs.org |

| 4H-benzo[h]chromene derivatives | TD-DFT/B3LYP | 1,4-Dioxane, Dichloroethane, Ethanol, Methanol, Acetonitrile | A blue shift was observed both experimentally and theoretically with increasing solvent polarity. | ekb.eg |

These computational and theoretical investigations underscore the integral role of the solvent in modulating the chemical and physical behavior of chloroquinoline derivatives. The insights gained from these studies on related compounds provide a foundational understanding for predicting and interpreting the solvent-assisted mechanisms that would be relevant to this compound.

Advanced Analytical Techniques for Characterization of 7 Chloroquinolin 8 Yl Methanol and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and photophysical behavior of (7-Chloroquinolin-8-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra are used to identify the chemical environment of hydrogen atoms. For this compound, the aromatic protons on the quinoline (B57606) ring typically appear in the range of 7.5 to 9.0 ppm. The methylene (B1212753) protons (CH₂OH) show a characteristic singlet or a pair of doublets depending on the solvent and temperature, usually found further upfield. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can be highly variable.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbon atoms of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm). The carbon bearing the chlorine atom (C7) and the carbon attached to the nitrogen (C8a and C2) have distinct chemical shifts influenced by the electronegativity of the heteroatoms. The methylene carbon of the hydroxymethyl group typically appears around 55-65 ppm.

2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY experiments reveal proton-proton coupling networks, helping to assign the positions of substituents on the quinoline ring. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C spectra. These advanced methods are crucial for unambiguously confirming the structure of novel derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.9 | ~150 |

| H-3 | ~7.6 | ~122 |

| H-4 | ~8.2 | ~136 |

| H-5 | ~7.8 | ~128 |

| H-6 | ~7.6 | ~127 |

| C-7 | - | ~135 |

| C-8 | - | ~137 |

| CH₂ | ~5.0 | ~58 |

| OH | variable | - |

| C-4a | - | ~128 |

| C-8a | - | ~147 |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands include:

A broad band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group.

Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹.

The C=N stretching vibration of the quinoline ring appears in the 1600-1500 cm⁻¹ region.

The C-O stretching vibration of the primary alcohol is found in the 1050-1000 cm⁻¹ range.

The C-Cl stretching vibration can be observed in the fingerprint region, typically around 850-750 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretch, broad | 3400 - 3200 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| C=N (Quinoline) | Stretch | 1600 - 1500 |

| C-O (Alcohol) | Stretch | 1050 - 1000 |

| C-Cl | Stretch | 850 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core of this compound is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands can be influenced by substitution on the quinoline ring and the solvent used.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they have absorbed light. Many quinoline derivatives are known to be fluorescent, and this compound is no exception. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The resulting fluorescence spectrum, including the emission maximum and quantum yield, provides valuable information about the molecule's electronic structure and its interactions with the environment. These properties are particularly important in the development of fluorescent probes and sensors.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the chemical formula of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₀H₈ClNO), the experimentally measured exact mass of the molecular ion [M+H]⁺ would be compared to the calculated theoretical mass. A close match between the experimental and theoretical values provides strong evidence for the correct elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO |

| Theoretical Mass [M] | 193.0294 |

| Theoretical m/z [M+H]⁺ | 194.0367 |

| Observed m/z [M+H]⁺ | Typically within 5 ppm of theoretical value |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of compounds by analyzing their fragmentation patterns. In MS/MS, precursor ions selected from an initial mass spectrometry (MS) scan are subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second MS scan. This process provides detailed structural information and allows for the elucidation of fragmentation pathways.

For quinoline derivatives, MS/MS spectra can confirm the presence of the quinoline ring and help differentiate between isomers with the same elemental composition but different functional groups. nih.govsigmaaldrich.com The fragmentation patterns are influenced by the type and position of substituents on the quinoline core. nih.gov For instance, studies on various substituted quinolines have shown that the fragmentation mechanisms are highly dependent on the nature of the substituents. nih.gov In the case of methoxyquinolines, two primary fragmentation patterns are generally observed, with significant variations among isomers. cdnsciencepub.com One common pathway involves the loss of a methyl group, followed by the loss of carbon monoxide. cdnsciencepub.com For hydroxyquinolines, a key fragmentation mechanism is the loss of hydrogen cyanide. cdnsciencepub.com

While specific MS/MS fragmentation data for this compound is not extensively detailed in the available literature, general principles of quinoline fragmentation can be applied. The presence of the chloro and hydroxymethyl substituents at the 7 and 8 positions, respectively, would be expected to direct the fragmentation in a characteristic manner. For example, the loss of the hydroxymethyl group or the chlorine atom would likely be prominent fragmentation pathways.

A study on pyridazino-quinolines revealed complex fragmentation with multiple cross-ring cleavages. nih.gov In some chloro-substituted derivatives, the chlorine atom did not significantly alter the primary fragmentation pathways, whereas in others, it led to the formation of new, characteristic fragments. nih.gov This highlights the nuanced effects of substituents on the fragmentation behavior of the quinoline ring system.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, and often thermally labile, molecules like this compound and its derivatives. ESI-MS typically generates protonated molecules, [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. nih.govnih.gov This technique is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.netresearchgate.net

ESI-MS has been successfully used for the identification and structural elucidation of quinoline alkaloids in various matrices. nih.govmonash.edu The technique provides molecular ion information with high mass accuracy, often with errors below 5 mDa. nih.govmonash.edu In combination with tandem mass spectrometry (ESI-MS/MS), it allows for the confirmation of the quinoline ring and provides valuable information about the substituents and their positions. nih.govnih.govmonash.edu For example, ESI-MS/MS has been used to differentiate between isomeric phenylquinolines by providing clues about the position of the phenyl group on the quinoline ring. nih.govnih.gov

The fragmentation of various fused nitrogen-containing ring systems, including pyridazino-quinolines and pyrimido-quinolines, has been studied using ESI-MS/MS. nih.gov These studies demonstrate that the fragmentation patterns are influenced by substituents such as chlorine, nitro, methyl, and phenyl groups. nih.gov While specific ESI-MS data for this compound is not abundant, the general applicability of this technique for the characterization of quinoline derivatives is well-established. researchgate.net

| Compound Type | Ionization Mode | Observed Ions | Key Application | References |

| Quinolines | ESI+ | [M+H]⁺ | Molecular weight determination and structural elucidation. | nih.gov, nih.gov, monash.edu |

| Fused N-heterocycles | ESI+ | [M+H]⁺ | Study of fragmentation mechanisms and substituent effects. | nih.gov |

| Quinolone Alkaloids | ESI+ | [M+H]⁺ | Identification in natural extracts. | researchgate.net, researchgate.net |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

The crystal structures of several derivatives of this compound have been determined, providing definitive proof of their molecular architecture. For instance, the absolute configuration of (R)-2-(7-chloroquinolin-8-yl)-6-methyl-3,4-dihydro-2H-pyran-4-one was assigned by X-ray analysis. rsc.org Similarly, the structures of various (2-chloroquinolin-3-yl)methyl ethers have been elucidated, revealing details about their supramolecular assembly through hydrogen bonding and π–π stacking. nih.gov

In a study of quinoline derivatives, the absolute configuration of one enantiomer of a chiral compound was established using the Flack x parameter derived from X-ray diffraction data. nih.gov The crystal structure of (S)-(2-(5-chloroquinolin-8-yl)-3-methylphenyl)methanol has also been determined, confirming its stereochemistry. csic.es While the specific crystal structure of this compound itself is not detailed, the successful application of X-ray crystallography to its close derivatives underscores the power of this technique for absolute structure determination within this class of compounds. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. These methods exploit differences in the physical and chemical properties of the components in a mixture to achieve separation.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. wisdomlib.orgchemijournal.comijcrt.org In the synthesis of quinoline derivatives, TLC is routinely used to track the conversion of starting materials to products. rsc.orgbeilstein-journals.org